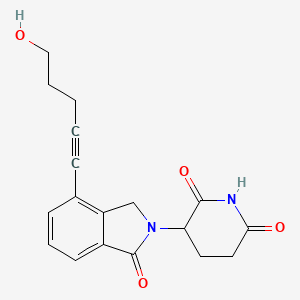![molecular formula C11H13N3O4 B14057681 Methyl 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]acetate CAS No. 869951-81-5](/img/structure/B14057681.png)
Methyl 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester is a complex organic compound It is characterized by the presence of an acetic acid moiety linked to a phenoxy group, which is further substituted with a hydrazinylidene and aminocarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate is then subjected to esterification with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
化学反応の分析
Types of Reactions
Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted phenoxy derivatives.
科学的研究の応用
Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific molecular pathways involved in diseases.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenoxy group may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy. The exact pathways and targets depend on the specific biological context and the compound’s derivatives.
類似化合物との比較
Similar Compounds
- Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, ethyl ester
- Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, propyl ester
- Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, butyl ester
Uniqueness
The uniqueness of acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester lies in its specific substitution pattern and the presence of the hydrazinylidene group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The methyl ester group also influences its solubility and stability, making it suitable for various applications.
特性
CAS番号 |
869951-81-5 |
|---|---|
分子式 |
C11H13N3O4 |
分子量 |
251.24 g/mol |
IUPAC名 |
methyl 2-[4-[(carbamoylhydrazinylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C11H13N3O4/c1-17-10(15)7-18-9-4-2-8(3-5-9)6-13-14-11(12)16/h2-6H,7H2,1H3,(H3,12,14,16) |
InChIキー |
YUYSKQPCIZRQGL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)COC1=CC=C(C=C1)C=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


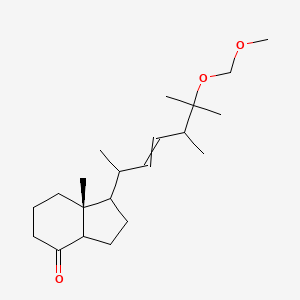
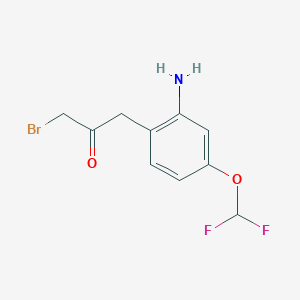

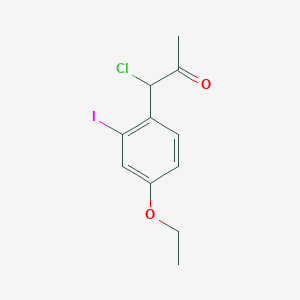

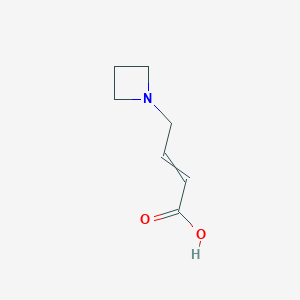
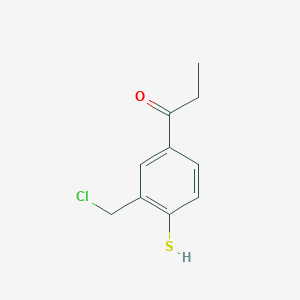
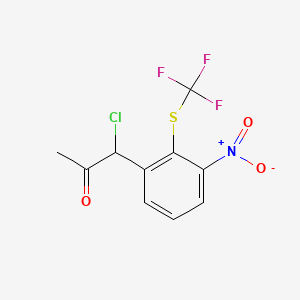
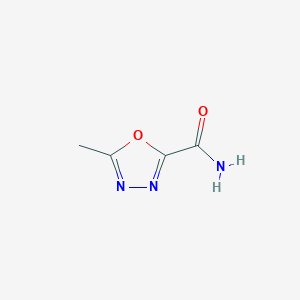
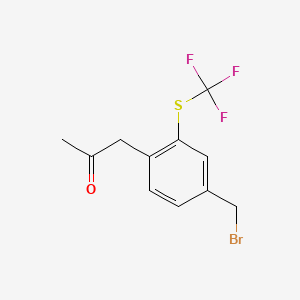
![tert-butyl (1R)-1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B14057668.png)
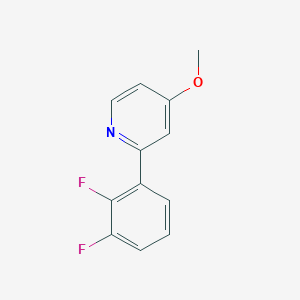
![2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate](/img/structure/B14057675.png)
